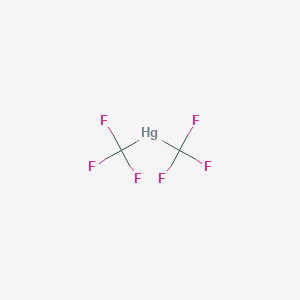
Bis(trifluoromethyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethyl)mercury is an organomercury compound with the chemical formula Hg(CF₃)₂. It is known for its unique properties and reactivity, making it a valuable compound in various chemical processes and research applications. The compound consists of a mercury atom bonded to two trifluoromethyl groups, which impart distinct chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(trifluoromethyl)mercury can be synthesized through the pyrolysis of mercury trifluoroacetate and phenylmercury trifluoroacetate in the presence of potassium carbonate (K₂CO₃). This method yields this compound and phenyltrifluoromethylmercury in high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of mercury trifluoroacetate as a precursor, which is then subjected to pyrolysis under controlled conditions to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(trifluoromethyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions with organometallic compounds, such as methyl (trifluoromethyl)-stannanes and -plumbanes.
Cleavage Reactions: Cleavage of the metal-metal bond can occur, leading to the formation of mixed trifluoromethyl-methyl derivatives.
Common Reagents and Conditions:
Conditions: Reactions often involve the exchange of one trifluoromethyl group with a methyl group under specific conditions.
Major Products:
Mixed Trifluoromethyl-Methyl Derivatives: These are formed through the exchange reactions with organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Bis(trifluoromethyl)mercury has several scientific research applications, including:
Source of Difluorocarbene: The compound can serve as a readily available source of difluorocarbene, which is valuable in various organic synthesis processes.
Pharmaceuticals and Agrochemicals: The trifluoromethyl group plays a significant role in the development of pharmaceuticals and agrochemicals due to its unique properties.
Material Science: The compound is used in the synthesis of materials with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism by which bis(trifluoromethyl)mercury exerts its effects involves the cleavage of the metal-metal bond and the formation of reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The trifluoromethyl groups contribute to the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Phenyltrifluoromethylmercury: This compound is similar in structure but contains a phenyl group instead of a second trifluoromethyl group.
Methyl (trifluoromethyl)-stannanes and -plumbanes: These compounds contain tin or lead atoms bonded to trifluoromethyl groups and exhibit similar reactivity.
Uniqueness: Bis(trifluoromethyl)mercury is unique due to its ability to serve as a source of difluorocarbene and its distinct reactivity with organometallic compounds. The presence of two trifluoromethyl groups imparts specific chemical properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
371-76-6 |
|---|---|
Molekularformel |
C2F6Hg |
Molekulargewicht |
338.60 g/mol |
IUPAC-Name |
bis(trifluoromethyl)mercury |
InChI |
InChI=1S/2CF3.Hg/c2*2-1(3)4; |
InChI-Schlüssel |
JBIKOPZNNQPZLH-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Hg]C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)
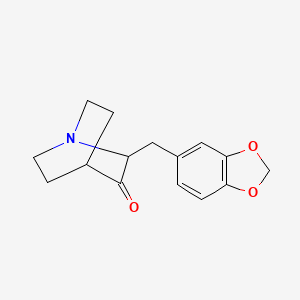
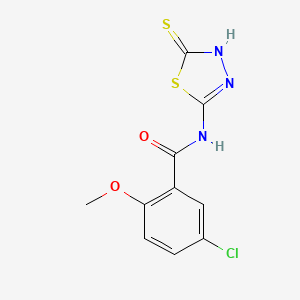
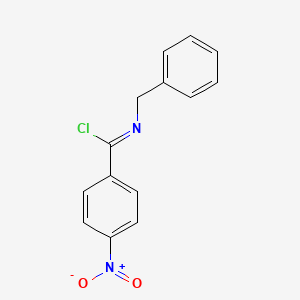
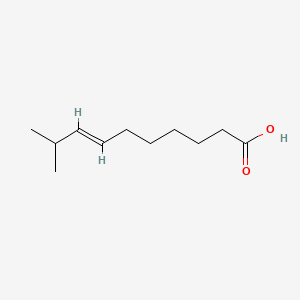
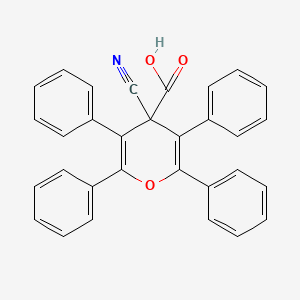
![1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14153166.png)
![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
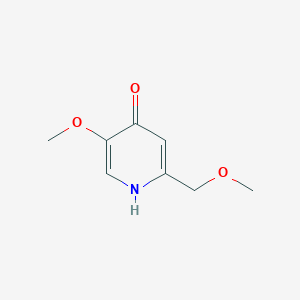
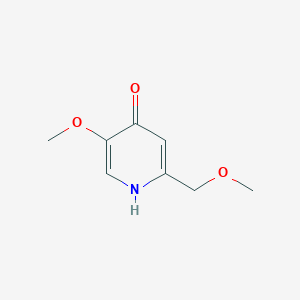
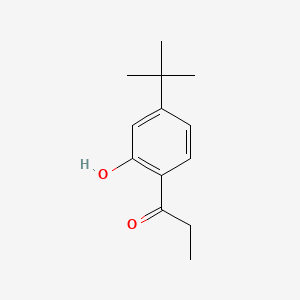
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)
